2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-8-5-6-20-13(8)11(18)7-17-14(19)12-9(15)3-2-4-10(12)16/h2-6,11,18H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFKMHHACTEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Hydrolysis of 2,6-Difluorobenzonitrile
The most scalable method involves alkaline hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH):
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | NaOH (1–10 wt%) |
| Oxidizing Agent | H₂O₂ (200–300 kg scale) |
| Temperature | 20–50°C |
| pH Control | 8–10 |
| Reaction Time | Until [nitrile] < 0.5% |
This method achieves >99% purity after recrystallization, with critical control of pH to prevent over-hydrolysis to carboxylic acids.
Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)Ethylamine
Thiophene-Aldehyde Condensation
A Henry reaction between 3-methylthiophene-2-carbaldehyde and nitroethane forms a β-nitro alcohol intermediate, which is reduced to the target amine:
Step 1: Nitroalkene Formation
- Reactants : 3-Methylthiophene-2-carbaldehyde + Nitroethane
- Catalyst : Ammonium acetate
- Solvent : Ethanol, 60°C, 12 h
Step 2: Reduction to Amine
- Reducing Agent : LiAlH₄ or catalytic hydrogenation (Pd/C)
- Yield : 70–85%
Direct Amination of Epoxides
An alternative approach involves epoxide ring-opening of 3-methylthiophene-2-yl glycidol with ammonia, though this method risks regioselectivity issues.
Coupling Strategies for Final Amide Formation
Acyl Chloride-Mediated Coupling
2,6-Difluorobenzoyl chloride is reacted with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:
Reaction Parameters
Carbodiimide Coupling
Using EDCl/HOBt in THF achieves milder conditions, suitable for heat-sensitive intermediates:
- Coupling Agent : EDCl (1.5 eq), HOBt (1.2 eq)
- Solvent : THF, 0°C → 25°C, 24 h
- Purity : >95% (HPLC)
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Industrial Hydrolysis | 99 | >99 | High | High |
| Acyl Chloride Coupling | 82 | 95 | Moderate | Moderate |
| Carbodiimide Coupling | 85 | 95 | Low | Low |
The industrial hydrolysis route excels in scalability and cost, while carbodiimide coupling offers superior selectivity for lab-scale synthesis.
Critical Process Optimization Parameters
Temperature Control in Hydrolysis
Maintaining 20–50°C during nitrile hydrolysis prevents exothermic side reactions (e.g., decarboxylation).
Solvent Selection
Catalytic Effects
- NaOH vs. K₂CO₃ : Sodium hydroxide accelerates hydrolysis but requires precise pH control.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the fluorine atoms could result in various substituted benzamides.
Scientific Research Applications
2,6-Difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the fluorine atoms play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
Fluorine substitution patterns on the benzamide ring significantly influence electronic properties and intermolecular interactions. Key comparisons include:
Key Observations :
- Fluorine vs.
Hydroxyethylamine Side Chain Modifications
The hydroxyethyl group in the target compound is functionalized with a 3-methylthiophene, distinguishing it from other hydroxyethylamine derivatives:
Key Observations :
- Thiophene vs. Pyrazine : The 3-methylthiophene in the target compound may engage in sulfur-π or hydrophobic interactions, whereas pyrazine derivatives (e.g., ) are more likely to participate in metal coordination.
- Hydroxy Group Utility: The hydroxyl group in the target compound could serve as a hydrogen-bond donor, similar to the N,O-bidentate group in , but its proximity to the thiophene may alter reactivity.
Key Observations :
- Thiophene vs. Indole/Pyridine : Thiophene’s electron-rich nature may improve bioavailability compared to indole derivatives , while pyridine-based compounds (e.g., ) are often leveraged for herbicidal activity due to their polarity.
- Methyl Substitution : The 3-methyl group on thiophene in the target compound could reduce metabolic degradation compared to unsubstituted heterocycles.
Q & A
Basic: What synthetic routes are optimal for preparing 2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide, and what reaction conditions ensure high yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using NaH in THF) .
- Step 2: Coupling the intermediate with 2,6-difluorobenzoyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Critical Conditions: Temperature control (<5°C during acylation), moisture-free environments, and stoichiometric balancing of reagents to minimize byproducts.
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for fluorine-substituted benzene (δ 6.8–7.2 ppm for aromatic protons) and hydroxyethyl-thiophene moieties (δ 2.5–4.0 ppm for CH₂ and OH groups) .
- ¹⁹F NMR: Confirm fluorination patterns (δ -110 to -120 ppm for ortho-fluorines) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ for C₁₆H₁₄F₂N₂O₂S) with <2 ppm error .
- X-ray Crystallography: Resolve 3D conformation, particularly the spatial orientation of the hydroxyethyl group relative to the thiophene ring .
Advanced: How do structural modifications (e.g., fluorination position, thiophene substitution) influence bioactivity and target selectivity?
Answer:
- Fluorination Impact:
- Lipophilicity: 2,6-Difluorination enhances membrane permeability (logP ~2.8) compared to non-fluorinated analogs (logP ~2.2), improving CNS penetration for neurodegenerative targets .
- Electron-Withdrawing Effects: Fluorines stabilize the benzamide core, increasing metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
- Thiophene Substitution:
- 3-Methylthiophen-2-yl enhances π-π stacking with hydrophobic pockets in α-synuclein (binding affinity ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for phenyl analogs) .
- Methodological Insight: Use comparative SAR tables (e.g., IC₅₀ values against kinase targets) to correlate substituents with activity .
Advanced: How can researchers resolve contradictions in reported biological activities between structurally analogous benzamides?
Answer:
- Data Triangulation:
- In Silico Docking: Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Ser129 of α-synuclein) .
- In Vitro Assays: Replicate enzyme inhibition (e.g., COX-2 IC₅₀) under standardized conditions (pH 7.4, 37°C) to control variability .
- Case Study: A 2023 study found that thiophene ring orientation (axial vs. equatorial) in analogs caused 10-fold differences in Aβ aggregation inhibition. X-ray crystallography and MD simulations reconciled these discrepancies .
Advanced: What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- In Vitro Models:
- HepG2 Cells: Assess metabolic stability (CYP450 metabolism) and cytotoxicity (CC₅₀ > 50 µM for safe candidates) .
- hERG Assay: Screen for cardiotoxicity (IC₅₀ > 10 µM to avoid QT prolongation) .
- In Vivo Models:
- Transgenic Mice (e.g., APP/PS1): Evaluate brain penetration (AUC₀–24h > 500 ng·h/mL) and Aβ plaque reduction (30–50% at 10 mg/kg) .
- Zebrafish Toxicity: Determine LC₅₀ and developmental effects (safe dose < 1 µM) .
Advanced: How can molecular docking predict interactions with α-synuclein or other neurodegenerative targets?
Answer:
- Protocol:
- Target Preparation: Retrieve α-synuclein structure (PDB: 1XQ8) and optimize protonation states (pH 7.0) .
- Ligand Preparation: Generate 3D conformers of the compound (e.g., Open Babel) and assign partial charges (Gasteiger method) .
- Docking Workflow: Use Schrödinger Glide with XP scoring to identify binding sites. Key interactions include:
- Hydroxyethyl-OH hydrogen bonding with Lys96.
- 3-Methylthiophene π-stacking with Tyr125 .
- Validation: Compare docking scores (GlideScore < -6.0) with experimental IC₅₀ values to validate predictions.
Methodological: What are best practices for optimizing sulfonylation or acylation steps during synthesis?
Answer:
- Sulfonylation Optimization:
- Reagent Choice: Use 4-fluorobenzenesulfonyl chloride in excess (1.5 eq.) with DMAP catalyst to enhance reactivity .
- Solvent: Anhydrous DMF at 60°C for 12 hours achieves >80% yield .
- Acylation Tips:
- Slow Addition: Add benzoyl chloride dropwise to prevent local overheating and dimerization.
- Workup: Quench with ice-water to precipitate crude product, then wash with NaHCO₃ to remove unreacted acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
